Britannin

Description

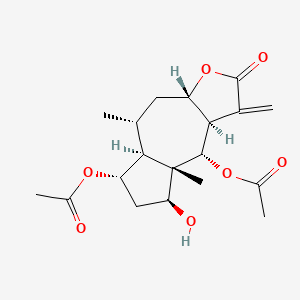

Structure

3D Structure

Properties

IUPAC Name |

[(3aS,5R,5aS,6S,8S,8aS,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(25-11(4)21)19(5)14(22)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3/t8-,12+,13+,14+,15-,16-,17+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEGMONJOSAULB-IZZBGLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1[C@H](C[C@@H]3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Britanin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Britanin, a sesquiterpene lactone of significant interest in the scientific community. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the molecular pathways influenced by this compound.

Britanin (C₁₉H₂₆O₇) is a pseudoguaianolide-type sesquiterpene lactone found in various Inula species.[1][2] It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potent anti-tumor properties.[2][3] This document serves as a detailed resource, consolidating key technical information to facilitate further research and development.

Physical and Chemical Properties of Britanin

The following table summarizes the key physical and chemical properties of Britanin. This data is essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₆O₇ | [4][5][6] |

| Molecular Weight | 366.41 g/mol | [4][5][6] |

| Appearance | White to off-white solid/crystals | [4] |

| Melting Point | 189-191 °C | [4] |

| Boiling Point (Predicted) | 491.8 ± 45.0 °C | [4] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 14.08 ± 0.70 | [4] |

| Solubility | Soluble in DMSO, methanol, ethanol, and other organic solvents. | [4] |

| Storage Temperature | 4°C, protect from light. | [4] |

| IUPAC Name | [(3aS,5R,5aS,6S,8S,8aS,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate | [5] |

| CAS Number | 33627-28-0 | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are methodologies for key experiments related to Britanin.

1. Isolation and Purification of Britanin (General Protocol)

Caption: General workflow for the isolation and characterization of Britanin.

-

Extraction: Powdered root of the Inula species is refluxed with a solvent such as dichloromethane.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography, often using silica gel or Sephadex, with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

-

Purification: Fractions showing biological activity are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate pure Britanin.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

2. Spectroscopic Analysis of Britanin

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of Britanin. Key signals would include those for the methyl groups, the protons and carbons of the azulene core, and the characteristic signals for the α-methylene-γ-lactone moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum of Britanin would show characteristic absorption bands for its functional groups, including C=O stretching for the lactone and ester groups, and O-H stretching for the hydroxyl group.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and molecular formula of Britanin. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

3. Western Blot Analysis for Bcl-2 and Bax Expression

This protocol is used to investigate the effect of Britanin on the expression of apoptosis-related proteins.

-

Cell Lysis: Cancer cells (e.g., MCF-7 breast cancer cells) are treated with Britanin for a specified time. The cells are then harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bcl-2 and Bax. A loading control antibody (e.g., β-actin) is also used.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine the relative expression levels of Bcl-2 and Bax in treated versus untreated cells.

Signaling Pathways Modulated by Britanin

Britanin exerts its biological effects, particularly its anticancer activities, by modulating several key signaling pathways.

1. NF-κB/ROS Pathway

Britanin has been shown to interfere with the NF-κB (Nuclear Factor kappa B) pathway, a critical regulator of inflammation and cell survival.[1][7] This is often linked to its ability to modulate Reactive Oxygen Species (ROS) levels within the cell.

Caption: Britanin's interference with the NF-κB/ROS signaling pathway.

2. Keap1-Nrf2 Pathway

Britanin can block the Keap1-Nrf2 pathway.[1][7] It does so by covalently binding to a cysteine residue on Keap1, which prevents the degradation of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes.

Caption: Blockade of the Keap1-Nrf2 pathway by Britanin.

3. c-Myc/HIF-1α/PD-L1 Axis

Britanin can modulate the c-Myc/HIF-1α signaling axis, which leads to a downregulation of the immune checkpoint protein PD-L1.[1][7] This can enhance the anti-tumor immune response.

Caption: Modulation of the c-Myc/HIF-1α/PD-L1 axis by Britanin.

4. Mitochondrial Apoptotic Pathway

In cancer cells, Britanin can induce apoptosis through the mitochondrial pathway.[8] It increases the generation of ROS, which leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[8] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspases.

Caption: Induction of the mitochondrial apoptotic pathway by Britanin.

5. PI3K/Akt/NF-κB Signaling Pathway

Britanin has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway in human prostate cancer cells, leading to decreased cell proliferation and migration.[9]

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by Britanin.

This technical guide provides a solid foundation for researchers and professionals working with Britanin. The compiled data and outlined protocols, along with the visual representation of its mechanisms of action, should aid in the design of future studies and the development of this promising natural compound for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. convention2.allacademic.com [convention2.allacademic.com]

The Molecular Mechanism of Action of Britanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Britanin, a naturally occurring sesquiterpene lactone, has garnered significant attention in oncological research for its potent anti-tumor activities. This technical guide provides an in-depth exploration of the molecular mechanisms through which Britanin exerts its effects on cancer cells. By elucidating the signaling pathways and molecular targets of this compound, we aim to provide a comprehensive resource for researchers and professionals in drug development.

Data Presentation: In Vitro Cytotoxicity of Britanin

Britanin has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, offering a quantitative perspective on its potency.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |

| MCF-7 | Breast Cancer | 9.6 | Not Specified | [1] |

| MDA-MB-468 | Breast Cancer | 6.8 | Not Specified | [1] |

| HepG2 | Liver Cancer | 6.9 | 48 | [1] |

| HuH-7 | Liver Cancer | 27.86 ± 1.35 | 24 | [2] |

| SMMC-7721 | Liver Cancer | 28.92 ± 1.09 | 24 | [2] |

| HepG2 | Liver Cancer | 15.69 ± 1.58 | 24 | [2] |

| HuH-7 | Liver Cancer | 8.81 ± 0.95 | 48 | [2] |

| SMMC-7721 | Liver Cancer | 8.12 ± 1.15 | 48 | [2] |

| HepG2 | Liver Cancer | 6.86 ± 1.05 | 48 | [2] |

| BEL 7402 | Liver Cancer | 2.702 | Not Specified | [3] |

| HepG2 | Liver Cancer | 6.006 | Not Specified | [3] |

| AsPC-1 | Pancreatic Cancer | 30 ± 4.61 | Not Specified | [2] |

| PANC-1 | Pancreatic Cancer | 40 ± 5.63 | Not Specified | [2] |

| PANC-1 | Pancreatic Cancer | 1.348 | Not Specified | [2][4] |

| BxPC-3 | Pancreatic Cancer | 3.367 | Not Specified | [2][4] |

| MIA CaPa-2 | Pancreatic Cancer | 3.104 | Not Specified | [2][4] |

| BGC-823 | Gastric Cancer | 4.999 | Not Specified | [2] |

| SGC-7901 | Gastric Cancer | 2.243 | Not Specified | [2] |

Core Molecular Mechanisms of Action

Britanin's anti-cancer effects are multifaceted, primarily revolving around the induction of apoptosis and autophagy, and the modulation of key signaling pathways that govern cell survival, proliferation, and immune response. A central mechanism is the generation of Reactive Oxygen Species (ROS), which acts as a critical upstream event triggering multiple downstream signaling cascades.[1][5]

Induction of Apoptosis via the Mitochondrial Pathway

Britanin is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[2][5] This process is initiated by the Britanin-induced generation of ROS.[1][5] Elevated ROS levels lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax.[2][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then activates caspase-3, a key executioner caspase, which orchestrates the dismantling of the cell.[5]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and immune responses, and its aberrant activation is common in many cancers.[6] Britanin has been shown to suppress the NF-κB signaling pathway.[2][4] It achieves this by reducing the levels of key proteins in the NF-κB family, such as p50 and p65, and notably, it significantly decreases the phosphorylated (active) form of p65.[3][4] By inhibiting the NF-κB pathway, Britanin can reduce the expression of downstream target genes that promote cancer cell proliferation and survival.

Regulation of the AKT-FOXO1 Signaling Axis

In pancreatic cancer cells, Britanin's apoptotic effects are also mediated through the AKT-FOXO1 signaling pathway.[5] Britanin decreases the phosphorylation of AKT, a kinase that promotes cell survival.[5] This inhibition of AKT leads to the nuclear accumulation of the transcription factor FOXO1.[5] In the nucleus, FOXO1 upregulates the expression of its target gene, BIM, a pro-apoptotic member of the Bcl-2 family, further contributing to the induction of apoptosis.[5]

Activation of the AMPK Pathway and Induction of Autophagy

In liver cancer cells, Britanin activates the AMP-activated protein kinase (AMPK) pathway.[1] This activation is also linked to the production of ROS.[1] The activation of AMPK by Britanin leads to the induction of both apoptosis and autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer.[1]

Downregulation of PD-L1 Expression

Britanin has been shown to down-regulate the expression of Programmed Death-Ligand 1 (PD-L1) in various cancer cell types.[1] PD-L1 is a crucial immune checkpoint protein that cancer cells often exploit to evade the immune system. The downregulation of PD-L1 by Britanin is mediated through the inhibition of the interaction between hypoxia-inducible factor 1 alpha (HIF-1α) and c-Myc.[1] This suggests that Britanin may have immunomodulatory effects, potentially enhancing anti-tumor immunity.

Inhibition of the GSK-3β/β-catenin Signaling Pathway

In hepatocellular carcinoma, Britanin has been found to inhibit tumor development and metastasis by targeting the GSK-3β/β-catenin signaling pathway.[7] It upregulates the expression of GSK-3β and downregulates the expression of its phosphorylated (inactive) form, p-GSK-3β, as well as β-catenin.[7] This leads to an increase in E-cadherin and a decrease in N-cadherin, thereby inhibiting the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[7]

Experimental Protocols: Key Methodologies

The investigation of Britanin's mechanism of action has employed a variety of standard molecular and cellular biology techniques. Below are brief overviews of the key experimental protocols cited in the literature.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

-

Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. In the MTT assay, a yellow tetrazolium salt (MTT) is reduced by metabolically active cells to form a purple formazan product, which is then quantified spectrophotometrically.

-

General Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of Britanin for a specified duration.

-

Add MTT solution to each well and incubate for a few hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Apoptosis Detection

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

General Protocol:

-

Treat cells with Britanin.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry.

-

-

-

Hoechst 33342 Staining:

-

Principle: This fluorescent stain binds to the minor groove of DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to brightly stained, condensed, or fragmented nuclei, which can be visualized by fluorescence microscopy.

-

General Protocol:

-

Grow and treat cells on coverslips or in culture plates.

-

Stain the cells with Hoechst 33342 solution.

-

Wash the cells.

-

Observe the nuclear morphology under a fluorescence microscope.

-

-

-

Caspase-3 Activity Assay:

-

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific substrate for caspase-3 is labeled with a fluorophore or a chromophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

-

General Protocol:

-

Lyse Britanin-treated cells to release cellular contents.

-

Add the caspase-3 substrate to the cell lysate.

-

Incubate to allow for the enzymatic reaction.

-

Measure the fluorescence or absorbance using a plate reader.

-

-

Western Blotting

-

Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

-

General Protocol:

-

Prepare protein lysates from control and Britanin-treated cells.

-

Determine protein concentration using an assay like the BCA assay.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the target protein.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Conclusion

Britanin is a promising anti-cancer agent that operates through a complex and interconnected network of molecular mechanisms. Its ability to induce ROS production serves as a central hub, triggering apoptosis through the mitochondrial pathway and modulating key signaling cascades such as NF-κB, AKT-FOXO1, and AMPK. Furthermore, its capacity to downregulate PD-L1 and inhibit the GSK-3β/β-catenin pathway highlights its potential for both direct cytotoxicity and immunomodulation. This in-depth understanding of Britanin's molecular action provides a solid foundation for its further preclinical and clinical development as a novel therapeutic strategy for various malignancies.

References

- 1. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Britanin – a beacon of hope against gastrointestinal tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. A novel natural product, britanin, inhibits tumor growth of pancreatic cancer by suppressing nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis through AKT-FOXO1 pathway in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits hepatocellular carcinoma development and metastasis through the GSK-3β/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Britanin: A Technical Guide for Drug Development Professionals

Abstract

Britanin, a sesquiterpene lactone primarily isolated from plants of the Inula genus, has garnered significant attention within the scientific community for its potent anti-tumor, anti-inflammatory, and antioxidant properties.[1] This technical whitepaper provides a comprehensive overview of the known molecular targets and mechanisms of action of Britanin, with a focus on its potential therapeutic applications in oncology. We consolidate findings from numerous in vitro and in vivo studies to present a detailed analysis of the signaling pathways modulated by this promising natural compound. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential clinical translation of Britanin and its derivatives.

Introduction

Britanin (C₁₉H₂₆O₇) is a pseudoguaianolide-type sesquiterpene lactone characterized by a highly reactive α-methylene-γ-lactone moiety, which is believed to be crucial for its biological activities.[2] Extensive research has demonstrated that Britanin exerts cytotoxic and cytostatic effects across a wide range of cancer cell lines, including but not limited to breast, prostate, pancreatic, and leukemia cancer cells.[1][3][4][5] Its multi-target and multi-pathway mechanism of action makes it a compelling candidate for further drug development, potentially addressing the complexities of cancer biology and treatment resistance.[2]

Key Therapeutic Targets and Signaling Pathways

Britanin's anti-cancer effects are mediated through the modulation of several critical signaling pathways that govern cell proliferation, survival, apoptosis, and inflammation. The following sections detail the primary molecular pathways affected by Britanin.

Induction of Apoptosis

A primary mechanism of Britanin's anti-tumor activity is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of multiple signaling cascades.

In human prostate cancer cells, Britanin has been shown to inhibit cell growth by downregulating the expression of key proteins in the PI3K/Akt/NF-κB pathway.[3] Specifically, it reduces the levels of phosphoinositide 3-kinase (PI3K), phosphorylated Akt (pAkt), nuclear factor-κB (NF-κB) p105/p50, and phosphorylated IκBα (pIκBα).[3] This cascade of inhibition ultimately leads to the upregulation of the pro-apoptotic protein Bax.[3]

Figure 1: Britanin's inhibition of the PI3K/Akt/NF-κB pathway.

In human pancreatic cancer cells, Britanin induces apoptosis through the generation of reactive oxygen species (ROS) and modulation of the AKT-FOXO1 pathway.[6] It decreases the phosphorylation of AKT, leading to the nuclear accumulation of the transcription factor FOXO1.[6] This, in turn, upregulates the pro-apoptotic target BIM, triggering the mitochondrial apoptotic pathway.[6]

Figure 2: Britanin's modulation of the AKT-FOXO1 signaling axis.

In MCF-7 breast cancer cells, Britanin has been observed to trigger apoptosis by blocking the JAK/STAT pathway.[7][8] It achieves this by decreasing the levels of phosphorylated JAK2 and STAT3 proteins.[7][8] This inhibition is accompanied by a significant elevation in the expression of the pro-apoptotic protein caspase-3.[4][7] Interestingly, in this cell line, Britanin did not significantly affect the levels of the anti-apoptotic proteins BCL2 and BCL2L1.[4][7]

Figure 3: Britanin's blockade of the JAK/STAT signaling pathway.

Cell Cycle Arrest

Britanin has been shown to impede the proliferative capacity of cancer cells by inducing cell cycle arrest. In breast cancer cells, low concentrations of Britanin reduced cell viability through the suppression of cyclin D1 and CDK4 proteins.[9] Furthermore, in HCT116 colon cancer cells, Britanin inhibited the expression of cyclin D1.[2] This suggests that Britanin can halt the progression of the cell cycle, thereby preventing cancer cell division.

Modulation of the Tumor Microenvironment and Immune Response

A significant aspect of Britanin's anti-cancer activity is its ability to modulate the tumor microenvironment and activate an anti-tumor immune response.[2][3] In vivo studies with prostate cancer models have shown that Britanin treatment upregulates the level of Interleukin-2 (IL-2), indicating an activation of the immune system against the tumor.[3]

Furthermore, Britanin has been found to modulate the c-Myc/HIF-1α signaling axis, which leads to a downregulation of the PD-1/PD-L1 immune checkpoint.[2] By inhibiting the interaction between c-Myc and HIF-1α, Britanin can repress the transcription of PD-L1, thereby enhancing the ability of cytotoxic T lymphocytes to recognize and kill tumor cells.[2]

Figure 4: Britanin's modulation of the immune checkpoint and immune response.

Inhibition of Autophagy

In addition to inducing apoptosis, Britanin has been shown to inhibit autophagy in MCF-7 breast cancer cells.[7][8] It was found to reduce the expression of several key autophagy factors, including ATG4, ATG5, Beclin1, and LCIII.[7][8] The dual role of Britanin in promoting apoptosis while inhibiting the pro-survival mechanism of autophagy further highlights its therapeutic potential.

Quantitative Data on Britanin's Efficacy

The cytotoxic effects of Britanin have been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC₅₀).

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| PANC-1 | Pancreatic Cancer | 1.348 | [1] |

| MIA PaCa-2 | Pancreatic Cancer | 3.104 | [1] |

| BxPC-3 | Pancreatic Cancer | 3.367 | [1] |

| MCF-7 | Breast Cancer | Not explicitly stated, but significant cytotoxic effects observed at 25 µM.[4] | [4] |

| PC-3 | Prostate Cancer | Data on specific IC₅₀ not available in the provided results, but significant growth inhibition was observed.[3] | [3] |

| DU-145 | Prostate Cancer | Data on specific IC₅₀ not available in the provided results, but significant growth inhibition was observed.[3] | [3] |

| K562 | Chronic Myeloid Leukemia | Higher IC₅₀ compared to U937 cells.[5] | [5] |

| U937 | Acute Myeloid Leukemia | More sensitive to Britanin than K562 cells.[5] | [5] |

Experimental Protocols and Workflows

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the cited studies employ a range of standard molecular and cellular biology techniques. Below are generalized workflows for key experiments used to elucidate Britanin's mechanisms of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Figure 5: Generalized workflow for an MTT cell viability assay.

Gene Expression Analysis (qRT-PCR)

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to quantify the mRNA levels of target genes, providing insights into how Britanin affects gene expression.

Figure 6: Generalized workflow for qRT-PCR analysis.

Protein Expression Analysis (Western Blotting)

Western blotting is employed to detect and quantify the levels of specific proteins, such as phosphorylated and total forms of signaling proteins.

Figure 7: Generalized workflow for Western Blot analysis.

Conclusion and Future Directions

Britanin presents a compelling profile as a multi-targeted anti-cancer agent. Its ability to induce apoptosis, trigger cell cycle arrest, inhibit pro-survival autophagy, and modulate the tumor immune microenvironment underscores its potential for further therapeutic development. The primary signaling pathways implicated in its mechanism of action include the PI3K/Akt/NF-κB, AKT-FOXO1, JAK/STAT, and c-Myc/HIF-1α axes.

Future research should focus on several key areas:

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Britanin, as well as its dose-dependent effects on tumor growth and the targeted signaling pathways.

-

Combination Therapies: Given its multi-targeted nature, Britanin could be investigated in combination with existing chemotherapeutic agents or immunotherapies to enhance efficacy and overcome treatment resistance.

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of Britanin analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Biomarker Discovery: Identifying predictive biomarkers could help in selecting patient populations most likely to respond to Britanin-based therapies.

References

- 1. Britanin – a beacon of hope against gastrointestinal tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Britanin Exhibits Potential Inhibitory Activity on Human Prostate Cancer Cell Lines Through PI3K/Akt/NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound suppresses MCF-7 breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Effects of this compound on Acute and Chronic Myeloid Leukemia Cells Through Inducing p21-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis through AKT-FOXO1 pathway in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound suppresses MCF-7 breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. turkjps.org [turkjps.org]

In vitro biological activities of Britanin

An In-Depth Technical Guide to the In Vitro Biological Activities of Britanin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Britanin, a sesquiterpene lactone primarily isolated from plants of the Inula genus, has garnered significant scientific interest due to its diverse and potent biological activities. Extensive in vitro research has demonstrated its significant anti-inflammatory and antioxidant properties, as well as notable anti-tumor activity across a range of cancer cell lines.[1] This technical guide provides a comprehensive overview of the in vitro biological activities of Britanin, with a focus on its anticancer effects. It summarizes key quantitative data, details the experimental protocols used for its evaluation, and illustrates the molecular pathways it modulates. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.

Anticancer Activities of Britanin

Britanin exhibits pleiotropic anticancer effects, primarily through the induction of apoptosis, inhibition of cell proliferation, and modulation of key oncogenic signaling pathways.[1][2] Its efficacy has been demonstrated in various cancer cell lines, including those of the breast, pancreas, and stomach.[1][2]

Cytotoxicity and Antiproliferative Effects

Britanin has shown potent dose-dependent cytotoxicity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency, have been quantified in several studies.

Table 1: IC₅₀ Values of Britanin in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| BGC-823 | Gastric Cancer | 4.999 | [1] |

| SGC-7901 | Gastric Cancer | 2.243 | [1] |

| PANC-1 | Pancreatic Cancer | 1.348 | [1][3] |

| MIA PaCa-2 | Pancreatic Cancer | 3.104 | [1][3] |

| BxPC-3 | Pancreatic Cancer | 3.367 | [1][3] |

| MCF-7 | Breast Cancer | 9.6 | [2] |

| MDA-MB-468 | Breast Cancer | 6.8 | [2] |

| HCT116 | Colorectal Cancer | Not specified | [1] |

| Hep3B | Liver Cancer | Not specified | [1] |

Induction of Apoptosis

A primary mechanism of Britanin's anticancer activity is the induction of programmed cell death, or apoptosis.[4][5] Studies have shown that Britanin triggers apoptosis through multiple signaling cascades.

-

Mitochondrial (Intrinsic) Pathway: Britanin has been observed to increase the generation of reactive oxygen species (ROS), which leads to a loss of the mitochondrial transmembrane potential (ΔΨm).[5] This disruption is followed by the release of cytochrome c from the mitochondria into the cytosol, a key step in initiating the intrinsic apoptotic pathway.[5] Furthermore, Britanin modulates the expression of the Bcl-2 family of proteins, causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[4] This cascade culminates in the activation of caspase-9 and caspase-3.[4]

-

JAK/STAT Pathway Inhibition: In MCF-7 breast cancer cells, Britanin was found to induce apoptosis by blocking the JAK/STAT signaling pathway.[4] While it did not affect the total expression of JAK2 and STAT3 proteins, it effectively inhibited their phosphorylation and subsequent activation, which is a critical step for their function in promoting cell survival and proliferation.[4]

-

NF-κB Pathway Inhibition: In pancreatic and gastric cancer models, Britanin has been shown to suppress cell proliferation and migration by inhibiting the nuclear factor-kappa B (NF-κB) pathway.[1][3][6] It achieves this by decreasing the levels of p65 and its phosphorylated form (p-p65), which are key components of the NF-κB complex.[3][6]

Modulation of Other Key Signaling Pathways

Beyond the direct induction of apoptosis, Britanin influences other signaling networks crucial for cancer progression:

-

Ras/RAF/MEK/ERK and mTOR Signaling: Britanin can inhibit the transcription of Programmed Death-Ligand 1 (PD-L1) by disrupting the Ras/RAF/MEK/ERK and mTOR/P70S6K/4EBP1 signaling pathways.[1] This action affects the communication between the oncogene Myc and hypoxia-inducible factor 1α (HIF-1α).[1]

-

Autophagy Inhibition: In MCF-7 cells, Britanin has been identified as an inhibitor of autophagy.[4] Since autophagy can contribute to drug resistance in cancer cells, Britanin's ability to hamper this process suggests its potential use as an adjuvant therapy to enhance the efficacy of other anticancer drugs.[4]

References

- 1. Britanin – a beacon of hope against gastrointestinal tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel natural product, britanin, inhibits tumor growth of pancreatic cancer by suppressing nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound suppresses MCF-7 breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a sesquiterpene lactone, inhibits proliferation and induces apoptosis through the mitochondrial signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo antitumour activity of Britanin against gastric cancer through nuclear factor-κB-mediated immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Britanin: A Sesquiterpene Lactone with Potent Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Britanin, a pseudoguaianolide-type sesquiterpene lactone, has emerged as a promising natural compound with a spectrum of biological activities, most notably its potent anti-cancer, anti-inflammatory, and anti-oxidant properties.[1] Isolated from various Inula species, Britanin has demonstrated significant anti-tumor effects in both in vitro and in vivo models, particularly against gastrointestinal, breast, and pancreatic cancers.[1][2] This technical guide provides a comprehensive review of the existing literature on Britanin, focusing on its mechanism of action, quantitative anti-cancer activity, and the experimental protocols utilized in its evaluation. Notably, a thorough review of the scientific literature reveals a significant lack of information on the synthesis and biological activities of Britanin derivatives, suggesting a potential area for future research and development.

Quantitative Data on Anti-Cancer Activity

The cytotoxic effects of Britanin have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PANC-1 | Pancreatic Cancer | 1.348 | [2] |

| BxPC-3 | Pancreatic Cancer | 3.367 | [2] |

| MIA CaPa-2 | Pancreatic Cancer | 3.104 | [2] |

| MCF-7 | Breast Cancer | 9.6 | [3] |

| MDA-MB-468 | Breast Cancer | 6.8 | [3] |

| HepG2 | Liver Cancer | 6.9 (48h treatment) | [3] |

| SGC-7901 | Gastric Cancer | 2.243 µmol/L | [1] |

| BGC-823 | Gastric Cancer | 4.999 µmol/L | [1] |

Mechanism of Action and Signaling Pathways

Britanin exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of autophagy.

Inhibition of the NF-κB Pathway

A primary mechanism of Britanin's action is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[2] In pancreatic cancer cells, Britanin treatment leads to a significant decrease in the levels of NF-κB family proteins, including p50, p65, and the phosphorylated form of p65 (P-p65).[2] The reduction in P-p65 is particularly noteworthy as it regulates the expression of numerous downstream targets involved in cell survival and proliferation.

Caption: Britanin inhibits the NF-κB signaling pathway.

Induction of the Mitochondrial Apoptotic Pathway

Britanin has been shown to induce apoptosis in breast cancer cells through the mitochondrial (intrinsic) pathway.[4] This involves an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[4] This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[4]

Caption: Britanin induces apoptosis via the mitochondrial pathway.

Inhibition of the JAK/STAT Pathway

In MCF-7 breast cancer cells, Britanin has been observed to block the JAK/STAT signaling pathway by decreasing the levels of phosphorylated JAK2 and STAT3 proteins.[1] This inhibition contributes to its apoptotic effects. Furthermore, Britanin was also found to inhibit autophagy in these cells by reducing the expression of key autophagy factors such as ATG4, ATG5, Beclin1, and LCIII.[1]

Caption: Britanin inhibits the JAK/STAT signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature on Britanin are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of Britanin and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Treatment: Treat cells with Britanin for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-JAK2, p-STAT3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. Britannin suppresses MCF-7 breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel natural product, britanin, inhibits tumor growth of pancreatic cancer by suppressing nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Targets and Signaling Pathways Activated by this compound and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Britanin from Inula britannica

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of Britanin, a bioactive sesquiterpene lactone, from the flowers of Inula britannica.

Introduction

Inula britannica, a member of the Asteraceae family, is a traditional medicinal plant known to be a rich source of various secondary metabolites, including terpenoids and flavonoids. Among these, the sesquiterpene lactone Britanin has garnered significant interest for its potential pharmacological activities. Notably, Britanin has been reported to suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines through the inactivation of the NF-κB and MAPK signaling pathways.[1] This document outlines a robust methodology for the isolation and purification of Britanin for research and development purposes.

Data Presentation

The following table summarizes key quantitative data related to the Britanin content in Inula britannica and the outcomes of the purification process.

| Parameter | Value | Source |

| Plant Material | Dried Flowers of Inula britannica L. | [2] |

| Britanin Content in Dried Flowers | 0.19% (w/w) | [2] |

| Extraction Solvent | 95% Ethanol | [3] |

| Primary Purification | Silica Gel Column Chromatography | [3] |

| Secondary Purification | Sephadex LH-20 Column Chromatography | [3] |

| Final Purification | Preparative High-Performance Liquid Chromatography (HPLC) | [3] |

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of Britanin from Inula britannica.

Plant Material and Extraction

Objective: To extract a crude mixture of secondary metabolites, including Britanin, from the dried flowers of Inula britannica.

Materials:

-

Dried and pulverized flowers of Inula britannica L.

-

95% Ethanol (EtOH)

-

Reflux apparatus

-

Rotary evaporator

-

Filtration system (e.g., Whatman No. 1 filter paper)

Protocol:

-

Weigh 50 kg of dried and pulverized flowers of Inula britannica.

-

Place the plant material in a large-scale reflux apparatus.

-

Add 200 L of 95% EtOH to the flask.

-

Heat the mixture to reflux and maintain for 12 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the extract to separate the plant debris from the liquid extract.

-

Repeat the extraction process on the plant residue two more times with fresh 95% EtOH.

-

Combine all the ethanol extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract (approximately 1.8 kg).[3]

Solvent Partitioning

Objective: To fractionate the crude extract based on polarity to enrich the fraction containing Britanin.

Materials:

-

Crude extract from the previous step

-

Distilled water

-

Petroleum Ether

-

Dichloromethane (CH₂Cl₂)

-

Ethyl Acetate (EtOAc)

-

Separatory funnel (large volume)

Protocol:

-

Dissolve the 1.8 kg of crude extract in 20 L of distilled water.

-

Transfer the aqueous suspension to a large separatory funnel.

-

Perform liquid-liquid partitioning by adding 20 L of petroleum ether. Shake vigorously and allow the layers to separate. Collect the petroleum ether layer. Repeat this step two more times.

-

Subsequently, partition the remaining aqueous layer with 20 L of CH₂Cl₂. Repeat this step two more times and collect the CH₂Cl₂ fractions.

-

Finally, partition the aqueous layer with 20 L of EtOAc. Repeat this step two more times.

-

Combine the EtOAc fractions and concentrate them under reduced pressure to yield the EtOAc-soluble fraction (approximately 360 g). Britanin is expected to be enriched in this fraction.[3]

Purification by Column Chromatography

Objective: To separate the components of the EtOAc fraction to isolate Britanin using a series of column chromatography steps.

3.1. Silica Gel Column Chromatography

Materials:

-

EtOAc-soluble fraction

-

Silica gel (200-300 mesh)

-

Chromatography column

-

Solvent system: Dichloromethane (CH₂Cl₂) and Methanol (MeOH) gradient

Protocol:

-

Prepare a silica gel column.

-

Adsorb the 360 g of the EtOAc-soluble fraction onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of CH₂Cl₂/MeOH, starting from 100:0 and gradually increasing the polarity to 1:1 (v/v).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing Britanin.[3]

3.2. Sephadex LH-20 Column Chromatography

Materials:

-

Britanin-containing fractions from the silica gel column

-

Sephadex LH-20

-

Chromatography column

-

Elution solvent: Dichloromethane (CH₂Cl₂) and Methanol (MeOH) (1:1, v/v)

Protocol:

-

Pool the fractions from the silica gel column that show the presence of Britanin.

-

Concentrate the pooled fractions.

-

Load the concentrated sample onto a Sephadex LH-20 column.

-

Elute the column with a 1:1 (v/v) mixture of CH₂Cl₂ and MeOH.

-

Collect fractions and monitor by TLC.[3]

3.3. Preparative HPLC

Objective: To achieve high-purity Britanin.

Materials:

-

Partially purified Britanin fractions

-

Preparative HPLC system with a C18 column

-

Solvent system: Acetonitrile (CH₃CN) and water

Protocol:

-

Dissolve the Britanin-containing fractions from the Sephadex LH-20 column in a suitable solvent.

-

Filter the sample through a 0.45 µm filter.

-

Inject the sample into a preparative HPLC system equipped with a C18 column.

-

Elute with a suitable gradient of acetonitrile in water (e.g., starting from a lower concentration and increasing, such as 35% or 50% CH₃CN in water, which was used for similar compounds).[3]

-

Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for sesquiterpene lactones).[2]

-

Collect the peak corresponding to Britanin.

-

Verify the purity of the isolated Britanin using analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of Britanin from Inula britannica.

Caption: Workflow for Britanin extraction and purification.

Signaling Pathway

This diagram depicts the inhibitory effect of Britanin on the LPS-induced inflammatory signaling pathway.

Caption: Britanin's inhibition of NF-κB and MAPK pathways.

References

- 1. Development and Characterization of Inula britannica Extract-Loaded Liposomes: Potential as Anti-Inflammatory Functional Food Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Britanin in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Britanin, a sesquiterpenoid lactone primarily found in plants of the Asteraceae family, such as those from the Inula genus, has garnered significant interest in the scientific community.[1] This is largely due to its promising pharmacological activities, including potent anti-inflammatory and anticancer properties. As research into the therapeutic potential of Britanin advances, the need for accurate and reliable quantitative analysis methods is paramount. High-Performance Liquid Chromatography (HPLC) offers a robust and precise technique for the quantification of Britanin in complex plant extracts, facilitating drug discovery, quality control, and formulation development.

This application note provides a detailed protocol for the quantification of Britanin in plant extracts using a validated HPLC method. It includes procedures for sample preparation, chromatographic conditions, and method validation, along with a summary of reported quantitative data.

Experimental Protocols

Sample Preparation

A critical step in the accurate quantification of Britanin is the efficient extraction of the analyte from the plant matrix.

a. Materials and Reagents:

-

Dried plant material (e.g., flowers, leaves)

-

Methanol (HPLC grade)

-

Ethanol (analytical grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Syringe filters (0.45 µm)

b. Extraction Protocol:

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

Extraction Solvent: Prepare an ethanol-based solvent for extraction.

-

Extraction Process:

-

Weigh a precise amount of the powdered plant material (e.g., 1 gram).

-

Add a defined volume of the extraction solvent (e.g., 20 mL) to the plant material.

-

Sonication or maceration can be employed to enhance extraction efficiency. For instance, a one-hour shake followed by a 30-minute sonication has been shown to be effective for extracting sesquiterpene lactones.

-

-

Filtration: Filter the extract through a suitable filter paper to remove solid plant debris.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated extract.

-

Sample Solution Preparation:

-

Dissolve a known amount of the dried extract in the HPLC mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system to prevent column blockage.

-

HPLC Method for Britanin Quantification

This method is based on a validated protocol for the determination of Britanin in Inula britannica flowers.[1]

a. Chromatographic Conditions:

| Parameter | Specification |

| HPLC System | Agilent Technologies 1100 series or equivalent |

| Column | Supelco Discovery HS C18 (4.6 x 75 mm, 5 µm) |

| Mobile Phase | Water:Acetonitrile (65:35 v/v) with 0.05% Phosphoric Acid |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

b. Standard Preparation:

-

Prepare a stock solution of Britanin standard of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 0.25, 0.5, 1.0, 1.5, and 2.0 mg/mL).[1]

Method Validation

To ensure the reliability of the quantitative data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

-

Linearity: The linearity of the method should be assessed by injecting the calibration standards and plotting the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is desirable.[1]

-

Precision: The precision of the method should be evaluated by repeatedly injecting a sample and expressing the results as the relative standard deviation (RSD).

-

Accuracy: Accuracy can be determined by a recovery study, where a known amount of Britanin standard is spiked into a sample matrix.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of Britanin that can be reliably detected and quantified, respectively.

-

Specificity: The ability of the method to differentiate and quantify Britanin in the presence of other components in the plant extract.

Data Presentation

The following table summarizes the quantitative data for Britanin found in the literature.

| Plant Species | Plant Part | Britanin Content (% w/w of dry material) | Reference |

| Inula britannica L. | Flowers | 0.19% | [1] |

Mandatory Visualization

Experimental Workflow

Caption: Workflow for Britanin quantification.

Signaling Pathways of Britanin

Britanin has been shown to exert its anticancer effects by modulating several key signaling pathways.

1. PI3K/Akt/NF-κB Signaling Pathway

Caption: Britanin's inhibition of the PI3K/Akt/NF-κB pathway.

2. GSK-3β/β-catenin Signaling Pathway

Caption: Britanin's modulation of the GSK-3β/β-catenin pathway.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the quantification of Britanin in plant extracts. This protocol is particularly valuable for researchers in natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of Britanin. The provided workflow and signaling pathway diagrams offer a comprehensive overview for experimental planning and understanding the mechanism of action of this promising bioactive compound. Adherence to proper sample preparation and method validation procedures is crucial for obtaining accurate and reproducible results.

References

In Vivo Experimental Models for Studying Britanin's Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experimental models to investigate the therapeutic effects of Britanin, a sesquiterpene lactone with demonstrated anti-cancer and anti-inflammatory properties. The following sections outline methodologies for various cancer xenograft models and a common inflammatory model, summarize quantitative data from relevant studies, and visualize the key signaling pathways modulated by Britanin.

I. Anti-Cancer Effects of Britanin: Xenograft Models

Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer compounds. Britanin has shown significant tumor-suppressive effects in preclinical studies involving pancreatic, gastric, and hepatocellular carcinoma.

A. General Protocol for Subcutaneous Xenograft Tumor Models

This protocol provides a generalized workflow for establishing and evaluating the effect of Britanin on subcutaneous tumor growth in immunodeficient mice.

1. Animal Model and Cell Lines:

-

Animals: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 4-6 weeks old.

-

Cell Lines:

-

Pancreatic Cancer: PANC-1, BxPC-3, MIA PaCa-2

-

Gastric Cancer: BGC-823, SGC-7901, AGS

-

Hepatocellular Carcinoma: HepG2, BEL-7402

-

2. Experimental Workflow:

3. Detailed Protocol:

-

Cell Preparation and Implantation:

-

Culture selected cancer cells under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS, often mixed with an equal volume of Matrigel to enhance tumor formation.

-

Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (L x W²) / 2.

-

Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into control and treatment groups.

-

-

Britanin Administration:

-

Prepare Britanin solution. While the exact vehicle can vary, a common approach is to dissolve Britanin in a small amount of DMSO and then dilute with saline or PBS to the final concentration.

-

Administer Britanin via intraperitoneal (i.p.) injection. Doses ranging from 5 mg/kg to 30 mg/kg have been reported in various studies. A common treatment schedule is daily or every other day for a period of 2-4 weeks.

-

The control group should receive the vehicle solution following the same administration schedule.

-

-

Monitoring and Endpoint:

-

Continue to measure tumor volume and body weight every 2-3 days to assess treatment efficacy and toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weighing, photography, and further analysis (e.g., histology, Western blotting).

-

B. Quantitative Data Summary: Anti-Tumor Efficacy of Britanin

| Cancer Type | Cell Line | Animal Model | Britanin Dose & Schedule | Tumor Growth Inhibition (%) | Reference |

| Pancreatic Cancer | PANC-1 | Nude Mice | Not specified in abstract | Significant suppression of tumor progression | [1] |

| Gastric Cancer | BGC-823 | Nude Mice | Not specified in abstract | Significant suppression of tumor growth | [2] |

| Hepatocellular Carcinoma | BEL-7402 | Nude Mice | Not specified in abstract | Significant inhibition of tumor size | [3] |

| Hepatocellular Carcinoma | HepG2 | Mice | 7.5, 15, 30 mg/kg daily (i.p.) | Dose-dependent reduction in tumor growth | [4] |

| Breast Cancer | MDA-MB-231 luc | Mice | 5 mg/kg every 2 days for 27 days (i.p.) | Significant inhibition of tumor growth | [5] |

II. Anti-Inflammatory Effects of Britanin: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.

A. Experimental Workflow

B. Detailed Protocol

-

Animals: Wistar or Sprague-Dawley rats (150-200 g).

-

Materials:

-

Britanin

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Positive control (e.g., Indomethacin or Dexamethasone)

-

1% (w/v) carrageenan solution in sterile saline

-

Plethysmometer

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer Britanin, vehicle, or the positive control orally or intraperitoneally.

-

After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

III. Signaling Pathways Modulated by Britanin

Britanin exerts its therapeutic effects by modulating several key signaling pathways involved in cancer progression and inflammation.

A. NF-κB Signaling Pathway

Britanin has been shown to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.[1][2]

B. Keap1-Nrf2 Signaling Pathway

Britanin can also modulate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[6]

C. c-Myc/HIF-1α/PD-L1 Signaling Axis

Britanin has been found to modulate the c-Myc/HIF-1α signaling axis, leading to the downregulation of the immune checkpoint protein PD-L1.[6]

These protocols and data provide a comprehensive guide for researchers to design and execute in vivo studies to further elucidate the therapeutic potential of Britanin. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.

References

- 1. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting HIF-1α abrogates PD-L1–mediated immune evasion in tumor microenvironment but promotes tolerance in normal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) | MDPI [mdpi.com]

- 5. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application of Britanin in Cancer Research: A Detailed Overview for Scientists

Introduction:

Britanin, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest in oncological research. Exhibiting potent anti-inflammatory, antioxidant, and, most notably, anticancer properties, Britanin has been the subject of numerous studies aiming to elucidate its therapeutic potential. This document provides a comprehensive overview of the application of Britanin in cancer research, detailing its mechanisms of action, summarizing key quantitative data, and providing protocols for essential experimental procedures. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of Britanin have been quantified across a variety of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and in vivo study findings from various research publications.

Table 1: IC50 Values of Britanin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time | Reference |

| Hepatocellular Carcinoma | BEL 7402 | 2.702 | Not Specified | [1] |

| HepG2 | 6.006 | Not Specified | [1] | |

| HepG2 | 6.9 | 48 h | [2] | |

| HepG2 | 15.69 ± 1.58 | 24 h | [3] | |

| HepG2 | 6.86 ± 1.05 | 48 h | [3] | |

| HuH-7 | 27.86 ± 1.35 | 24 h | [3] | |

| HuH-7 | 8.81 ± 0.95 | 48 h | [3] | |

| SMMC-7721 | 28.92 ± 1.09 | 24 h | [3] | |

| SMMC-7721 | 8.12 ± 1.15 | 48 h | [3] | |

| Pancreatic Cancer | PANC-1 | 1.348 | Not Specified | [4] |

| MIA PaCa-2 | 3.104 | Not Specified | [4] | |

| BxPC-3 | 3.367 | Not Specified | [4] | |

| AsPC-1 | 30 ± 4.61 | Not Specified | [3] | |

| PANC-1 | 40 ± 5.63 | Not Specified | [3] | |

| Gastric Cancer | BGC-823 | 4.999 | Not Specified | [3] |

| SGC-7901 | 2.243 | Not Specified | [3] |

Table 2: Summary of In Vivo Studies on Britanin

| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| Hepatocellular Carcinoma | Mice with HepG2 xenografts | 7.5, 15, and 30 mg/kg daily (intraperitoneal) | Dose-dependent reduction in tumor growth. | [2] |

| Hepatocellular Carcinoma | Mice with BEL 7402-luc xenografts | Not Specified | Marked reduction in tumor size observed via bioluminescence imaging. | [1][2] |

| Pancreatic Cancer | Mice with PANC-1 xenografts | Not Specified | Excellent inhibitory effects on tumor growth with very low toxicity. | [3] |

| Prostate Cancer | Mice with PC-3-LUC xenografts | Not Specified | Inhibition of tumor growth and upregulation of interleukin-2, indicating immune activation. | [5] |

Signaling Pathways Modulated by Britanin

Britanin exerts its anticancer effects by modulating a complex network of signaling pathways. The diagrams below, generated using Graphviz, illustrate the key molecular interactions and cascades affected by Britanin.

Caption: Britanin's modulation of the NFκB and ROS pathways.

Caption: Blockade of the Keap1-Nrf2 pathway by Britanin.

References

- 1. The Antitumor Effects of Britanin on Hepatocellular Carcinoma Cells and its Real-Time Evaluation by In Vivo Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones [mdpi.com]

- 3. Britanin – a beacon of hope against gastrointestinal tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel natural product, britanin, inhibits tumor growth of pancreatic cancer by suppressing nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Britanin Exhibits Potential Inhibitory Activity on Human Prostate Cancer Cell Lines Through PI3K/Akt/NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Britanin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Britanin, a sesquiterpene lactone, has garnered significant interest in biomedical research due to its potent anti-inflammatory and anti-cancer properties.[1] Extracted from plants of the Inula genus, this natural compound has been shown to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. These application notes provide a comprehensive guide for the preparation and use of Britanin in in vitro cell culture experiments, including detailed protocols and data presentation to facilitate reproducible research.

Physicochemical Properties and Handling

A thorough understanding of Britanin's chemical properties is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| CAS Number | 33627-28-0 | ChemicalBook |

| Molecular Formula | C₁₉H₂₆O₇ | PubChem |

| Molecular Weight | 366.41 g/mol | PubChem |

| Appearance | White to off-white solid | ChemicalBook |

| Solubility | Soluble in DMSO, methanol, ethanol | ChemicalBook |

| Storage (Solid) | 4°C, protect from light | ChemicalBook |

| Storage (Stock Solution) | -20°C or -80°C for long-term storage | General Lab Practice |

Preparation of Britanin Stock Solution

Accurate preparation of a stock solution is the first step in ensuring reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of Britanin.

Protocol: Preparation of a 10 mM Britanin Stock Solution in DMSO

Materials:

-

Britanin (solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated precision balance

-

Vortex mixer

Procedure:

-

Calculate the required mass of Britanin:

-

To prepare 1 mL of a 10 mM stock solution, weigh out 3.664 mg of Britanin (Molecular Weight = 366.41 g/mol ).

-

-

Dissolution:

-

Aseptically transfer the weighed Britanin to a sterile microcentrifuge tube.

-

Add 1 mL of cell culture grade DMSO.

-

-

Mixing:

-

Vortex the solution until the Britanin is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.

-

-

Aliquoting and Storage:

-

Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

-

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is recommended to keep the final DMSO concentration below 0.1% for sensitive cell lines or long-term experiments.

In Vitro Efficacy of Britanin

Britanin has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for determining the effective concentration range for your experiments.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| PANC-1 | Pancreatic Cancer | 1.348 | [2] |

| BxPC-3 | Pancreatic Cancer | 3.367 | [2] |

| MIA PaCa-2 | Pancreatic Cancer | 3.104 | [2] |

| SUP-T1 | T-cell Lymphoblastic Lymphoma | 5.661 | [3] |

| MOLT-4 | T-cell Lymphoblastic Lymphoma | 6.043 | [3] |

Experimental Protocols

The following are generalized protocols for common cell culture experiments involving Britanin. It is essential to optimize these protocols for your specific cell line and experimental objectives.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with Britanin using a colorimetric MTT assay.

Materials:

-

Target cells in culture

-

Complete cell culture medium

-

Britanin stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Britanin Treatment:

-

Prepare serial dilutions of Britanin in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Britanin.

-

Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until formazan crystals are formed.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the Britanin concentration to determine the IC₅₀ value.

-

Western Blot Analysis for Signaling Pathway Proteins

This protocol describes the investigation of Britanin's effect on protein expression and phosphorylation within key signaling pathways.

Materials:

-

Target cells in culture

-

6-well cell culture plates

-

Britanin stock solution (10 mM in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

Primary and secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of Britanin for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the cell lysates and centrifuge to pellet the cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-NF-κB p65) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Mechanism of Action and Signaling Pathways

Britanin exerts its biological effects by modulating several critical signaling pathways. Understanding these pathways is key to designing mechanistic studies.

PI3K/Akt/NF-κB Signaling Pathway

Britanin has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation. Britanin treatment can lead to decreased phosphorylation of Akt and subsequent inhibition of NF-κB activation.

Caption: Britanin inhibits the PI3K/Akt/NF-κB pathway.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Britanin can modulate this pathway, impacting cellular redox homeostasis.

Caption: Britanin modulates the Keap1-Nrf2 antioxidant pathway.

c-Myc/HIF-1α Signaling Pathway